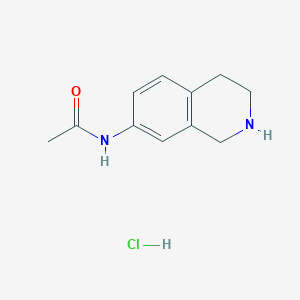

N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

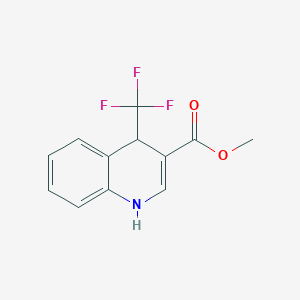

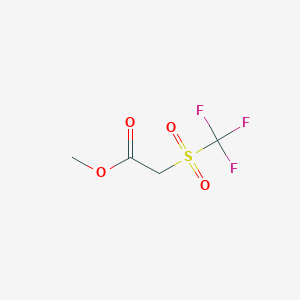

“N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O . It has an average mass of 226.703 Da and a monoisotopic mass of 226.087296 Da . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14N2O.ClH/c1-8(14)13-11-3-2-9-4-5-12-7-10(9)6-11;/h2-3,6,12H,4-5,7H2,1H3,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 226.71 .Scientific Research Applications

Structural Aspects and Properties

Research by Karmakar et al. (2007) investigated the structural aspects of isoquinoline derivatives, revealing their potential for forming gels and crystalline solids upon treatment with mineral acids. This study highlighted the unique fluorescence properties of these compounds when interacting with certain guests or upon protonation, which could be leveraged in material science and sensing applications (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Catalytic Applications

Skupinska et al. (2002) developed a method for preparing amino-substituted tetrahydroquinolines and tetrahydroisoquinolines via catalytic hydrogenation, followed by acetamide hydrolysis. This synthesis technique could be useful for generating compounds with potential pharmacological properties (Skupinska, McEachern, Skerlj, & Bridger, 2002).

Antimicrobial and Anticancer Activities

El-Aasr et al. (2021) explored the microbial transformation of isoquinoline and benzylisoquinoline alkaloids, finding that the generated metabolites displayed anti-inflammatory, antimicrobial, cytotoxicity, and anticancer activities. This research suggests potential therapeutic applications for isoquinoline derivatives in treating various diseases (El-Aasr, Eliwa, Albadry, Ibrahim, Kabbash, Meepagala, Khan, Khan, & Ross, 2021).

Analgesic and Anti-Inflammatory Activities

Yusov et al. (2019) synthesized (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides and studied their analgesic and anti-inflammatory effects. Their findings indicate that these compounds show significant analgesic effects comparable to conventional treatments, suggesting their potential as novel pain management therapies (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Neuroprotective Effects

Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro. This suggests that certain isoquinoline derivatives could offer promising avenues for developing treatments against viral encephalitis (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride” and similar compounds are likely to involve further exploration of their biological activities and potential applications in treating various diseases . The development of novel 1,2,3,4-tetrahydroisoquinoline analogs with potent biological activity is an active area of research .

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-8(14)13-11-3-2-9-4-5-12-7-10(9)6-11;/h2-3,6,12H,4-5,7H2,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIQNBBDOQKKEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCNC2)C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)

![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)

![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride](/img/structure/B1379234.png)

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)

![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)